molecular formula C6H11NO3 B042369 L-allysine CAS No. 6665-12-9

L-allysine

Cat. No. B042369
CAS RN: 6665-12-9
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-YFKPBYRVSA-N
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Description

L-allysine is a derivative of lysine that features a formyl group in place of the terminal amine . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . The free amino acid does not exist, but the allysine residue does .


Synthesis Analysis

L-allysine is synthesized from glutamic acid and ammonia . A genetically encoded allysine precursor, N ϵ - (4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine, is genetically encoded in E. coli. Its genetic incorporation followed by two sequential biocompatible reactions allows convenient synthesis of proteins with site-specific lysine dimethylation .


Molecular Structure Analysis

Allysine modifications perturb tropoelastin structure and mobility on a local and global scale . Replica exchange molecular dynamics were used to generate structural ensembles of allysine containing tropoelastin .


Chemical Reactions Analysis

Allysine reacts with a nearby hydroxylysine ε-amino group to form intermolecular links, without the participation of enzymes . The enzymatic oxidation reactions are catalyzed by lysine oxidase (LOX). Spontaneous chemical reactions between the allysine/hydroxyallysine residues and the ε-amino group of lysine residue afford a Schiff-base adduct, which converts to a stable pyridinoline crosslink .


Physical And Chemical Properties Analysis

L-allysine has a molecular formula of C6H11NO3 . It is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis .

Scientific Research Applications

  • Protein Synthesis and Epigenetics : L-allysine serves as a precursor in E. coli for the synthesis of proteins with site-specific lysine dimethylation, useful for probing epigenetic enzyme functions (Wang et al., 2017).

  • Alkaloid Synthesis : It is used as a starting material for synthesizing (+)-epiquinamide, a quinolizidine alkaloid (Wijdeven et al., 2005).

  • Connective Tissue Research : L-allysine is a modified lysine found in connective tissues and major outer membrane proteins of Escherichia coli K-12 (Diedrich & Schnaitman, 1978).

  • Analytical Chemistry : Allysine bisphenol derivative (ACPP) is used in high-performance liquid chromatographic analysis of allysine residue in proteins (Jahanmard & Suyama, 2000).

  • Fibrosis Research : A sensitive HPLC method quantifies allysine in tissues, aiding in assessing collagen oxidation in fibrosis or metastasis models (Waghorn et al., 2017).

  • Pulmonary Fibrogenesis Imaging : 68Ga-NODAGA-indole, an allysine-binding PET probe, noninvasively detects and quantifies pulmonary fibrogenesis (Wahsner et al., 2019).

  • Fibrosis Treatment : LOXL2 inhibitors, which target the oxidative deamination of lysine, have potential for treating fibrosis, impacting the synthesis of L-allysine (Rowbottom et al., 2017).

  • Cell Envelope Synthesis in Bacteria : L-allysine is synthesized in the cell envelopes of Escherichia coli, forming Schiff base cross-links with other allysyl residues (Mirelman & Siegel, 1979).

  • Protein Chemistry Research : Phthalyl-Allysine-p-Nitrobenzylester is used to investigate reactions of the allysine aldehyde group in vitro (Dölz & Heidemann, 1989).

  • Crosslink Precursor in Proteins : Allysine is an important crosslink precursor in proteins, synthesized via two independent routes (Dölz & Heidemann, 2009).

  • Antimicrobial Research : Nisin and allyl isothiocyanate show synergistic antimicrobial activity against foodborne pathogens (Zou et al., 2013).

  • Diabetes Risk Markers : Allysine and α-aminoadipic acid are markers of diabetes risk, increasing with higher glucose concentrations (Luna et al., 2021).

  • Cancer Research : Peptide-functionalized gold nanoprobes detect lysyl oxidase levels in tumor microenvironments, potentially predicting tumor stiffness or anticancer drug resistance (Kim et al., 2021).

  • Elastin Analysis : A method for quantitative determination of allysine in elastin using reverse-phase HPLC with UV detection has been developed (Umeda et al., 2001).

  • Collagen Cross-Linking : Lysyl oxidase is essential for collagen cross-linking, producing allysine in both chains (Siegel & Martin, 1970).

  • Protein Oxidation Marker : 2-aminoadipic acid, derived from allysine, is a reliable marker for protein oxidation, increasing with age, diabetes, renal failure, and sepsis (Sell et al., 2007).

  • Elastin Crosslink Mechanism : A non-enzymatic pathway exists for spontaneous generation of pyridinium crosslinks in elastin, similar to desmosine and isodesmosine amino acids (Akagawa & Suyama, 2000).

  • Protein Oxidation Detection : Malondialdehyde interferes with the formation and detection of primary carbonyls in oxidized proteins, a process related to allysine (Estévez et al., 2019).

Future Directions

Allysine is a dynamic target that reflects disease activity. In the absence of disease, allysine is present at low levels, but during fibrogenesis, the action of lysyl oxidase on collagen converts lysine to allysine . This suggests that allysine could be a potential target for imaging fibrogenesis and other diseases .

properties

IUPAC Name

(2S)-2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Allysine

CAS RN

6665-12-9
Record name Allysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
MA Wijdeven, PNM Botman, R Wijtmans… - Organic …, 2005 - ACS Publications
… of protected l-allysine ethylene acetal 4 followed by a diastereoselective epoxidation/ring-opening strategy applied on the obtained cyclic enamide. In turn, l-allysine ethylene acetal can …
Number of citations: 80 pubs.acs.org
M Akagawa, Y Wako, K Suyama - Biochimica et Biophysica Acta (BBA) …, 1999 - Elsevier
… The activity was determined by measuring the enzymatic conversion of n-butylamine and Nα-acetyl-L-lysine to n-butyraldehyde and Nα-acetyl-L-allysine, respectively. ESM lysyl …
Number of citations: 61 www.sciencedirect.com
DR IJzendoorn, PNM Botman, RH Blaauw - Organic Letters, 2006 - ACS Publications
… To approach this particular structural arrangement, we chose l-allysine ethylene acetal (1) as a … Treatment of l-allysine ethylene acetal-derived dipeptides (2) with a catalytic amount of a …
Number of citations: 43 pubs.acs.org
PA Waghorn, BL Oliveira, CM Jones, AM Tager… - … of Chromatography B, 2017 - Elsevier
… A stock solution of l-allysine ethylene acetal was prepared and increasing concentrations were labeled with 2-naphthol-7-sulfonate. HPLC analysis of the reaction solutions was …
Number of citations: 12 www.sciencedirect.com
RL Hanson, JM Howell, TL LaPorte… - Enzyme and microbial …, 2000 - Elsevier
… Treatment of racemic allysine acetals with d-amino acid oxidase to give l-allysine acetals has been disclosed in a patent application [3]. Our goal was to prepare compound 2 by a …
Number of citations: 108 www.sciencedirect.com
M Janyasupab, YH Lee, Y Zhang… - Recent patents on …, 2015 - ingentaconnect.com
… Briefly, one milliliter of 1 M HCl was added to 4.0mL of tetrahydrofuran containing L-allysine … , throughout the course of the L-allysine ethylene acetal hydrolysis reaction. Figure 4 shows …
Number of citations: 19 www.ingentaconnect.com
N Bae, A Pollak, G Lubec - Electrophoresis, 2011 - Wiley Online Library
… Methylations, deamidations, carbamylation of K189, L-allysine formation at K93 were observed … The presence of the L-allysine modification may represent cross-linking of the enzyme 18 …
MF Wempe, A Kumar, V Kumar, YJ Choi… - Journal of inherited …, 2019 - Wiley Online Library
… Standards were synthesized through the deprotection of L-allysine ethylene acetal (AEA). In the Amberlyst method, AEA (11.4 mg) was dissolved in H 2 O (1.0 mL) with 76 mg Amberlyst-…
Number of citations: 44 onlinelibrary.wiley.com
P Fernandes, H Aldeborgh, L Carlucci… - … , Design & Selection, 2015 - academic.oup.com
… The single mutant enzyme variants F94A and F94S demonstrated activity toward l-norleucine, l-leucine, l-methionine, l-homophenylalanine (screened at 3.5 mM) and l-allysine ethylene …
Number of citations: 11 academic.oup.com
M Yazdani, KBP Elgstøen - Seizure, 2021 - Elsevier
… In a solid-phase synthesis, modified peptides were made using an AASA derivative, Fmoc-L-allysine ethylene acetal. The synthesized molecules were reactive and underwent side …
Number of citations: 11 www.sciencedirect.com

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